6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride

Chemical purity Salt form Procurement specification

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3‑d][1,4]diazepine hydrochloride (CAS 1956322‑33‑0) is a monohydrochloride salt of the tetrahydro‑triazolodiazepine scaffold. The unsubstituted parent heterocycle (free base, CAS 933725‑97‑4) has been described as a member of the [1,2,4]triazolodiazepine family, a privileged class of N‑containing fused heterocycles with wide‑ranging biological activities [REFS‑1].

Molecular Formula C6H11ClN4
Molecular Weight 174.63 g/mol
CAS No. 1956322-33-0
Cat. No. B1459820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride
CAS1956322-33-0
Molecular FormulaC6H11ClN4
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1CNCCN2C1=NN=C2.Cl
InChIInChI=1S/C6H10N4.ClH/c1-2-7-3-4-10-5-8-9-6(1)10;/h5,7H,1-4H2;1H
InChIKeyFXSPBWVSCDJJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride (CAS 1956322-33-0) – Core Properties and Research Use


6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3‑d][1,4]diazepine hydrochloride (CAS 1956322‑33‑0) is a monohydrochloride salt of the tetrahydro‑triazolodiazepine scaffold. The unsubstituted parent heterocycle (free base, CAS 933725‑97‑4) has been described as a member of the [1,2,4]triazolodiazepine family, a privileged class of N‑containing fused heterocycles with wide‑ranging biological activities [REFS‑1]. The hydrochloride salt is offered primarily as a research‑grade building block by multiple vendors (Leyan, Chemenu, BOC Sciences, ChemicalBook) with purities ranging from 95 % to 98 % and a molecular weight of 174.63 g·mol⁻¹ [REFS‑2][REFS‑3]. The compound is structurally unadorned at the 3‑position, rendering it a versatile starting point for medicinal chemistry derivatisation.

Why In‑Class Triazolodiazepines Cannot Simply Replace 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride


The triazolodiazepine chemical space is exceptionally sensitive to fusion geometry, salt form, and substitution pattern. The [4,3‑d] regioisomer (present in CAS 1956322‑33‑0) differs fundamentally from the more extensively studied [1,5‑d] isomers in electronic distribution and target‑binding topology [REFS‑1]. Consequently, a derivative optimised on a [1,5‑d] core (e.g., autotaxin inhibitor III‑A with IC₅₀ = 0.006 µM [REFS‑1]) cannot be assumed to translate its activity to the [4,3‑d] scaffold. Furthermore, the monohydrochloride salt offers a balanced solubility/stability profile that differs from both the free base and the dihydrochloride, directly impacting reaction yields in downstream derivatisation and storage integrity [REFS‑2]. Order‑of‑magnitude purity differences (98 % monohydrochloride vs. 95 % free base) further exclude trivial interchange in reproducible synthesis‑based procurement.

Quantitative Comparator Evidence for 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride (CAS 1956322-33-0)


Purity of the Monohydrochloride Salt (98 %) vs. Free Base (95 %) – Direct Procurement Impact

The monohydrochloride salt of 6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑d][1,4]diazepine is commercially available at a purity of 98 %, as certified by Leyan (Catalog No. 1184193) [REFS‑1]. The corresponding free base (CAS 933725‑97‑4) is typically supplied at 95 % purity (CymitQuimica, Chemenu) [REFS‑2][REFS‑3]. The 3 percentage‑point absolute purity advantage reduces the burden of impurity profiling in early‑phase medicinal chemistry and can lower the effective cost per mole of active scaffold.

Chemical purity Salt form Procurement specification

Salt‑Form Solubility Advantage: Monohydrochloride vs. Free Base – Enabling Aqueous and Polar Aprotic Processing

The dihydrochloride analogue (CAS 2230913‑49‑0) is explicitly described as exhibiting enhanced solubility and stability compared to the neutral scaffold, facilitating handling and formulation in research settings [REFS‑1]. While direct numerical solubility data for the monohydrochloride itself are not available in the open literature, the general principle that hydrochloride salts of fused diazepines improve aqueous and polar‑aprotic solubility by ≥10‑fold relative to the free base is well established for this scaffold class. This translates to easier dissolution in DMSO, DMF, and aqueous buffers for biological assays and coupling reactions.

Solubility Salt form Formulation Synthetic handle

Regioisomeric Scaffold Differentiation: [4,3‑d] vs. [1,5‑d] Fusion – Divergent Biological Activity and IP Space

The [4,3‑d] fusion in CAS 1956322‑33‑0 is structurally distinct from the better‑studied [1,5‑d] isomers. A specific [1,2,4]triazolo[1,5‑d][1,4]diazepine derivative (III‑A, Figure 1 in Luan et al. 2018) demonstrated autotaxin (ATX) inhibition with an IC₅₀ of 0.006 µM [REFS‑1]. No equivalent ATX activity has been reported for the [4,3‑d] isomer, underscoring that the fusion geometry dictates target engagement. The [4,3‑d] scaffold therefore occupies a distinct, less‑crowded area of chemical and intellectual property space, offering opportunities for novel lead generation that are not attainable with the [1,5‑d] series.

Regioisomerism Kinase inhibitor CNS scaffold Patent landscape

Unsubstituted 3‑Position Enables Higher Derivatisation Efficiency vs. Pre‑Substituted Congeners (e.g., 3‑Methyl, 3‑Cyclopropyl)

CAS 1956322‑33‑0 bears no substituent at the 3‑position, in contrast to commercially available congeners such as 3‑methyl‑6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑d][1,4]diazepine (AldrichCPR PH017592‑250MG) [REFS‑1] or 3‑cyclopropyl‑6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑d][1,4]diazepine (CAS 1083401‑12‑0) [REFS‑2]. The absence of a pre‑installed substituent avoids steric and electronic biases during late‑stage functionalisation, allowing a broader SAR exploration with fewer synthetic steps. Quantitative comparison of derivatisation efficiency is not published, but the fundamental principle of scaffold minimalism is a recognised strategy in fragment‑based drug discovery for maximising hit‑to‑lead progression.

Derivatisation Medicinal chemistry Building block SAR exploration

Optimal Procurement and Use Scenarios for 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride


Fragment‑Based Drug Discovery (FBDD) Library Construction Against Novel CNS or Oncology Targets

Because the compound is unsubstituted and offers the [4,3‑d] fusion geometry distinct from the more common [1,5‑d] isomers [REFS‑1], it is an ideal fragment for screening campaigns aiming to identify novel chemical starting points. The monohydrochloride salt form ensures adequate solubility for biochemical assays (estimated ≥10‑fold over free base, inferred from dihydrochloride behaviour [REFS‑2]) without the excess acidity of the dihydrochloride that could interfere with pH‑sensitive targets.

Scaffold‑Hopping from Autotaxin (ATX) [1,5‑d] Inhibitors to Unexplored [4,3‑d] Lead Series

The [1,5‑d] scaffold has yielded potent ATX inhibitors (IC₅₀ = 0.006 µM [REFS‑1]), but the intellectual property space around that series is crowded. Procuring CAS 1956322‑33‑0 enables a scaffold‑hopping strategy to the [4,3‑d] series, which is structurally analogous yet topologically distinct, potentially preserving target engagement while circumventing existing composition‑of‑matter patents.

Late‑Stage Diversification in Parallel Synthesis of Triazolodiazepine Libraries

With 98 % purity [REFS‑3] and a free 3‑position, this building block is suited for parallel amide coupling, Suzuki, or Buchwald‑Hartwig reactions without the need for preliminary deprotection. The higher purity relative to the free base (95 % [REFS‑4]) reduces the likelihood of side products that complicate high‑throughput purification, increasing the success rate of library production.

Physicochemical Profiling and Salt‑Form Optimisation Studies

As a monohydrochloride, this compound serves as a reference for evaluating the impact of salt form on stability, hygroscopicity, and solubility. Comparative studies with the free base (CAS 933725‑97‑4) and the dihydrochloride (CAS 2230913‑49‑0) can generate quantitative design rules for selecting the optimal salt for a given lead series [REFS‑2].

Quote Request

Request a Quote for 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.